molecular formula C20H16N4O2 B6007789 2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6007789
M. Wt: 344.4 g/mol
InChI Key: JLOXCICTBZRTLX-UHFFFAOYSA-N
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Description

2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyrimidine derivatives with furfural and isoquinoline derivatives under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3,4-dihydro-2(1H)-isoquinolinyl]-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its unique combination of isoquinoline, furan, and pyrido[2,3-d]pyrimidinone moieties

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(furan-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19-17-15(16-6-3-11-26-16)7-9-21-18(17)22-20(23-19)24-10-8-13-4-1-2-5-14(13)12-24/h1-7,9,11H,8,10,12H2,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOXCICTBZRTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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